BPR1K653

Catalog No.
S548229
CAS No.
1192754-07-6
M.F
C30H29ClN6O2
M. Wt
541.04
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BPR1K653

CAS Number

1192754-07-6

Product Name

BPR1K653

IUPAC Name

1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.04

InChI

InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)

InChI Key

QBILDGGGAQXGGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1K653; BPR1K 653; BPR1K-653.

Description

The exact mass of the compound BPR1K653 is 540.20405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BPR1K653 is a small molecule compound identified as a selective inhibitor of Aurora kinases, which are vital for cell cycle regulation. Specifically, it targets the back pocket of Aurora A and B kinases, contributing to its selectivity and potency against various cancer types. The compound's structure is characterized by its unique imidazo[4,5-b]pyridine scaffold, which plays a crucial role in its biological activity and interaction with the kinase targets. BPR1K653 has been developed through structure-based drug design, leading to significant advancements in cancer therapeutics aimed at inhibiting Aurora kinases.

  • Pd-Catalyzed Heteroannulation: This reaction is pivotal for forming the azaindole ring, which is essential for the compound's structure.
  • Sonogashira Cross-Coupling Reaction: Utilized to introduce alkyne components into the molecular framework.
  • Suzuki Cross-Coupling Reaction: Employed for final modifications to achieve the desired derivatives of BPR1K653 .

These reactions allow for the efficient construction of the compound while ensuring high yields and purity.

BPR1K653 exhibits potent biological activity, particularly in inducing apoptosis in cancer cells. Studies have shown that it effectively triggers endo-replication and subsequent cell death in both multidrug-resistant and non-resistant cancer cell lines. Its mechanism of action primarily involves the inhibition of Aurora kinases, leading to disrupted mitotic processes and ultimately resulting in cell cycle arrest and apoptosis . The compound has demonstrated efficacy in various tumor models, highlighting its potential as a therapeutic agent in oncology.

The synthesis of BPR1K653 can be summarized through the following steps:

  • Protection and Activation: Initial steps involve protecting functional groups and activating intermediates for further reactions.
  • Formation of Key Intermediates: Utilizing nucleophilic substitution reactions to form crucial intermediates like 4,5-dichloro-3-nitropyridin-2-amine.
  • Final Assembly: The final product is obtained through a series of cross-coupling reactions, specifically using Suzuki chemistry to combine various aromatic components with the core structure .

This multi-step synthetic route allows for precise control over the molecular architecture of BPR1K653.

BPR1K653 is primarily investigated for its applications in cancer therapy due to its ability to selectively inhibit Aurora kinases. Its potential applications include:

  • Cancer Treatment: Targeting solid tumors and hematological malignancies by disrupting cell division.
  • Research Tool: Serving as a valuable tool in studying Aurora kinase functions and their roles in cancer biology.
  • Combination Therapies: Potential use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Interaction studies involving BPR1K653 have utilized techniques such as X-ray crystallography and molecular modeling to elucidate its binding interactions with Aurora kinases. These studies confirm that BPR1K653 binds effectively within the back pocket of these enzymes, leading to conformational changes that inhibit their activity. The specificity of BPR1K653 towards different isoforms of Aurora kinases has been highlighted, indicating its potential for minimizing off-target effects while maximizing therapeutic efficacy .

BPR1K653 shares structural and functional similarities with several other compounds known for their inhibitory effects on Aurora kinases. Here are some notable examples:

Compound NameStructure TypeSelectivityNotable Features
BPR1K871QuinazolineMulti-targetedPotent against multiple kinase targets
AZD1152PyrimidineSelectiveStrongly inhibits Aurora B kinase
VX-680AnilinoquinazolineBroad-spectrumInhibits multiple Aurora kinases but less selective than BPR1K653

Uniqueness of BPR1K653

BPR1K653 stands out due to its specific targeting of the back pocket of Aurora kinases, which enhances selectivity compared to other inhibitors that may have broader activity profiles. This specificity potentially leads to reduced side effects and improved therapeutic outcomes in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

540.20405

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Cheung CH, Lin WH, Hsu JT, Hour TC, Yeh TK, Ko S, Lien TW, Coumar MS, Liu JF,  Lai WY, Shiao HY, Lee TR, Hsieh HP, Chang JY. BPR1K653, a novel Aurora kinase inhibitor, exhibits potent anti-proliferative activity in MDR1 (P-gp170)-mediated multidrug-resistant cancer cells. PLoS One. 2011;6(8):e23485. doi: 10.1371/journal.pone.0023485. Epub 2011 Aug 24. PubMed PMID: 21887256; PubMed Central PMCID: PMC3160846.

Explore Compound Types